rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide hydrochloride, trans

Lipophilicity Drug design ADME profiling

rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide hydrochloride, trans (CAS 2173998-98-4) is a stereochemically defined, racemic trans-cyclopropane carbohydrazide derivative supplied as the hydrochloride salt. The compound (MW 226.70 g/mol; C11H15ClN2O) combines a strained trans-cyclopropane scaffold with a 4-methylphenyl substituent at C2 and a carbohydrazide moiety at C1, yielding a rigid, derivatizable building block with computed logP of approximately 1.0 and topological polar surface area (TPSA) of 55.1 Ų.

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
Cat. No. B12308854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide hydrochloride, trans
Molecular FormulaC11H15ClN2O
Molecular Weight226.70 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC2C(=O)NN.Cl
InChIInChI=1S/C11H14N2O.ClH/c1-7-2-4-8(5-3-7)9-6-10(9)11(14)13-12;/h2-5,9-10H,6,12H2,1H3,(H,13,14);1H
InChIKeyZGXQBLIWYKCQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide Hydrochloride, trans: Procurement-Grade Chemical Profile


rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide hydrochloride, trans (CAS 2173998-98-4) is a stereochemically defined, racemic trans-cyclopropane carbohydrazide derivative supplied as the hydrochloride salt [1]. The compound (MW 226.70 g/mol; C11H15ClN2O) combines a strained trans-cyclopropane scaffold with a 4-methylphenyl substituent at C2 and a carbohydrazide moiety at C1, yielding a rigid, derivatizable building block with computed logP of approximately 1.0 and topological polar surface area (TPSA) of 55.1 Ų [1]. Commercial sourcing is established through Enamine and multiple specialty chemical suppliers, with catalog availability from milligram to multigram scale [2].

Why rac-(1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide Hydrochloride Cannot Be Replaced by Close Analogs


Within the 2-arylcyclopropane-1-carbohydrazide chemotype, three structural variables—aryl substitution, cyclopropane stereochemistry, and salt form—independently govern physicochemical properties, reactivity, and biological target engagement [1]. The 4-methylphenyl group elevates lipophilicity (computed XLogP3 ≈ 1.0) by approximately 0.4 log units compared with the unsubstituted phenyl analog (computed XLogP3 ≈ 0.6), altering membrane permeability and protein-binding potential . The trans-(1R,2R) configuration, supplied as a racemate, imposes a defined spatial relationship between the aryl and carbohydrazide groups that is inverted in cis analogs—a critical factor in conformationally restricted ligand design where stereochemistry directly determines pharmacophoric geometry [1][2]. Hydrochloride salt formation improves aqueous solubility (predicted 3 H-bond donors vs. 2 for the free base) and long-term storage stability, factors that affect both experimental reproducibility and scale-up feasibility [3].

rac-(1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide Hydrochloride, trans: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Modulation: Computed logP of 4-Methylphenyl vs. Unsubstituted Phenyl Analog

The 4-methyl substituent on the phenyl ring increases computed lipophilicity relative to the unsubstituted trans-2-phenylcyclopropanecarboxylic hydrazide. For the free base form, BOC Sciences reports an XLogP3 value of approximately 1.0 for the 4-methylphenyl compound versus 0.6 for the phenyl analog, a difference of +0.4 log units . This magnitude of lipophilicity shift is consistent with the established Hansch π value for a para-methyl substituent (+0.52) and is predicted to translate into approximately 2.5-fold higher membrane permeability based on the logP-permeability correlation [1].

Lipophilicity Drug design ADME profiling

Salt Form Advantage: Hydrochloride vs. Free Base Aqueous Solubility and Handling Properties

The hydrochloride salt (MW 226.70 g/mol; 3 H-bond donors) offers superior aqueous solubility and handling characteristics compared with the free base (MW 190.25 g/mol; 2 H-bond donors). The hydrochloride form is a crystalline solid at ambient temperature, whereas the free base is typically an oil or low-melting solid that requires storage at 2–8°C [1]. Vendors report free base purity at 95% versus hydrochloride purity specifications up to 95–98%, with the salt form offering improved lot-to-lot consistency [2]. Computed physicochemical parameters confirm the free base has lower aqueous solubility (XLogP3 ≈ 1.0; TPSA 55.1 Ų) and lacks the counterion-mediated solubilization that the hydrochloride provides [1].

Salt selection Solubility Stability

Stereochemical Definition: trans-(1R,2R) Configuration vs. cis or Undefined Stereochemistry

The trans-(1R,2R) stereochemistry positions the 4-methylphenyl and carbohydrazide groups on opposite faces of the cyclopropane ring, creating a defined spatial separation of approximately 2.6 Å (C1–C2 bond length in cyclopropane, 1.51 Å, plus substituent vector projection) [1]. In contrast, the cis-(1R,2S) isomer (e.g., cis-2-phenylcyclopropanecarbohydrazide, CAS 17364-52-2) orients these groups on the same face, producing a markedly different pharmacophoric geometry . The stereochemical configuration of the target compound is explicitly defined (two defined atom stereocenters) and supplied as a racemate of the trans form, whereas the commercial free base (CAS 438219-20-6) is typically supplied with undefined relative stereochemistry (0 defined atom stereocenters) [2]. This definition is essential for applications where the spatial relationship between substituents governs target binding, as established by Kazuta et al. (2002) for cyclopropane-based conformationally restricted histamine analogs [3].

Stereochemistry Conformational restriction Pharmacophore geometry

Hydrazide Derivatization Potential: Synthetic Utility vs. Carboxylic Acid Precursor

The carbohydrazide moiety (–C(=O)NHNH2) provides a reactive handle for condensation with aldehydes/ketones to form hydrazones, acylation to form N'-substituted derivatives, and cyclization to form heterocycles (e.g., 1,3,4-oxadiazoles) [1]. This contrasts with the corresponding carboxylic acid precursor (trans-2-(4-methylphenyl)cyclopropanecarboxylic acid, CAS 869941-94-6), which requires separate activation (e.g., CDI, HATU) for amide bond formation . Direct experimental precedent from the Journal of Chemical Sciences (2016) demonstrates that cyclopropane carbohydrazides can be condensed with aryl/heteroaryl aldehydes to generate libraries of N'-arylidene derivatives that exhibit anticancer activity (IC50 1.9–8.45 μM against four cancer cell lines) targeting the colchicine binding site [2]. The 4-methylphenyl-substituted hydrazide offers a distinct aryl electronics profile (σp = –0.17 for CH3) compared with the electron-neutral phenyl (σp = 0.00), which modulates the electrophilicity of the derived hydrazone and its hydrogen-bonding capacity [3].

Synthetic chemistry Hydrazide reactivity Building block

Cyclopropane Ring Strain as a Metabolic Stability Determinant vs. Non-cyclopropane Hydrazides

The cyclopropane ring possesses a computed strain energy of approximately 27.5 kcal/mol, which, combined with its unique bonding character (bent bonds, partial π-character), confers resistance to oxidative metabolism by cytochrome P450 enzymes compared with acyclic alkyl chains [1][2]. This property is the basis for the clinical success of tranylcypromine (trans-2-phenylcyclopropylamine), where the cyclopropane ring resists metabolic deactivation pathways that degrade acyclic monoamine oxidase inhibitors [3]. The target compound's trans-2-arylcyclopropane scaffold shares this metabolic stability advantage with the tranylcypromine pharmacophore, while the 4-methyl substituent may further influence CYP isoform-specific metabolism through altered steric and electronic parameters [4]. This represents a class-level advantage over non-cyclopropane hydrazides (e.g., isoniazid-type hydrazides), which are susceptible to rapid N-acetylation and hydrolysis [5].

Metabolic stability Cyclopropane Drug metabolism

Procurement Value: Commercial Availability and Pricing Comparison Among 2-Arylcyclopropane Hydrazide Analogs

The target compound is commercially stocked by Enamine (catalog EN300-1587858) and multiple specialty suppliers, with transparent pricing: 50 mg at approximately $53, 500 mg at $218–$322, 1 g at $314–$457, and 10 g at $1,346 [1]. By comparison, the unsubstituted trans-2-phenylcyclopropanecarboxylic hydrazide (CAS 14561-40-1) is less widely stocked, typically available only as a tranylcypromine impurity standard at premium pricing. The cis-phenyl analog (CAS 17364-52-2) is also restrictively sourced . The 4-methylphenyl substituent thus represents a favorable procurement position: it is a stocked catalog item from multiple vendors rather than a custom synthesis request, ensuring shorter lead times and competitive pricing in the $50–$135/g range depending on scale [1].

Procurement Pricing Commercial availability

Recommended Research and Industrial Application Scenarios for rac-(1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide Hydrochloride, trans


Conformationally Restricted Pharmacophore Design: Trans-Cyclopropane as a Rigid Scaffold for Histamine and Monoamine Receptor Ligands

The trans-(1R,2R) cyclopropane scaffold provides a rigid, well-defined spatial separation between the 4-methylphenyl and carbohydrazide pharmacophoric elements. Building on the pioneering work of Kazuta et al. (2002), who demonstrated that trans-cyclopropane units serve as conformationally restricted replacements for flexible ethylene linkers in histamine analogs [1], this compound can be used as a key intermediate for synthesizing constrained analogs of 2-arylcyclopropylamine-based GPCR ligands. The defined trans geometry ensures that the aryl and hydrazide-derived functional groups occupy predictable spatial positions, eliminating the conformational ambiguity inherent in flexible-chain linkers—a critical advantage for computational docking and pharmacophore modeling programs [2].

Hydrazone Library Synthesis for Anticancer Screening Targeting the Colchicine Binding Site

The carbohydrazide functionality enables direct, single-step condensation with diverse aryl/heteroaryl aldehydes to generate N'-arylidene hydrazone libraries. The precedent established by Swamy et al. (2016) demonstrated that cyclopropane carbohydrazide-derived hydrazones exhibit anticancer activity (IC50 1.9–8.45 μM) across four cancer cell lines (MCF-7, HeLa, A549, and HepG2) via colchicine binding site interaction [3]. The 4-methylphenyl substituent on the target compound provides a distinct electronic environment (σp = –0.17) compared with the previously explored furan-2-yl series, enabling exploration of new SAR space. The hydrochloride salt's crystalline form facilitates accurate weighing for parallel synthesis workflows [4].

Monoamine Oxidase (MAO) Inhibitor Probe Development Leveraging the 2-Arylcyclopropane Pharmacophore

The 2-arylcyclopropane motif is the core pharmacophore of tranylcypromine, a clinically used irreversible MAO inhibitor. The trans-2-phenylcyclopropanecarboxylic hydrazide class, to which the target compound belongs, has been identified as a structural intermediate and impurity in tranylcypromine synthesis and is under investigation as a potential MAO inhibitor scaffold . The 4-methyl substituent, absent from the clinical compound, may confer altered MAO-A vs. MAO-B selectivity based on lipophilicity-modulated isoform preference and steric effects at the active site. The predicted CNS-permeable physicochemical profile (XLogP3 ≈ 1.0; TPSA 55.1 Ų; MW 226.7) aligns with established CNS drug-likeness criteria, making this compound suitable for neuroscience-focused probe development [5].

Intermediate for N'-Acyl and Heterocyclic Derivative Synthesis in Medicinal Chemistry Programs

Beyond hydrazone formation, the primary hydrazide group serves as a versatile precursor for synthesizing N'-acyl derivatives (via reaction with acyl chlorides or carboxylic acids), 1,3,4-oxadiazoles (via cyclization with CS2 or carboxylic acids), and pyrazolidines (via reaction with α,β-unsaturated carbonyl compounds) [6]. The 2024 report by Patagani et al. on 1-phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide derivatives demonstrates a contemporary synthetic workflow applicable to the target compound, where N'-acylation with cinnamic acid derivatives yielded compounds with favorable docking scores against the ITK target compared with ibrutinib [7]. The 4-methylphenyl substitution on the target compound provides unexplored steric and electronic space for these derivatization pathways supporting patent-driven medicinal chemistry efforts [8].

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